2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole
Overview
Description
“2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole”, also known as “4H-pyrrolo[3,4-d]oxazol-2-ylmethanamine”, is a chemical compound with a molecular formula of C6H7NO .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H8N2O. The IUPAC name is 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole . The InChI is InChI=1S/C6H8N2O/c1-4-8-5-2-7-3-6(5)9-4/h7H,2-3H2,1H3 and the Canonical SMILES is CC1=NC2=C(O1)CNC2 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 124.14 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has no rotatable bonds. The exact mass is 124.063662883 g/mol and the monoisotopic mass is 124.063662883 g/mol .Scientific Research Applications
Atom-Economic Synthesis Methods
A novel, atom-economic method for synthesizing 4H-pyrrolo[2,3-d]oxazoles, which share a structural similarity with 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole, was developed based on the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. This process involves the Rh2(oct)4 catalyzed reaction of various acetonitriles and diazoacetyl-2H-azirines, indicating a potential pathway for the synthesis of related compounds (Zanakhov et al., 2021).
Anticancer Applications
A class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, structurally related to the compound of interest, demonstrated significant anticancer properties. These compounds showed potent activity against various human cancer cell lines, with growth inhibitory effects and mechanisms involving cell cycle arrest and induction of apoptosis, suggesting potential therapeutic applications for similar oxazole compounds (Spanò et al., 2020).
Coordination Chemistry
The coordination chemistry of 4,5-Dihydro-1,3-oxazole ligands, which are structurally related to this compound, was extensively studied. These ligands have been used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses, indicating the potential for this compound to play a role in similar applications (Gómez, Muller, & Rocamora, 1999).
Antileukemic Activity
Bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, related to the target compound, were synthesized and showed in vivo activity against lymphocytic leukemia. This highlights the potential of related structures in antileukemic drug development (Anderson et al., 1988).
Antiprotozoal Activity
Novel dihydropyrrolo[3,4-d][1,2,3]triazoles, which are structurally related to the compound , were synthesized and showed notable anti-protozoal activity. This suggests potential for similar compounds to be used in treating protozoal infections (Dürüst et al., 2012).
Photophysical Properties
The photophysical properties of oxazole derivatives were studied, indicating the potential for these compounds, including this compound, to be used as fluorescent probes. This is due to their high fluorescence quantum yields and moderate solvent sensitivity (Ferreira et al., 2010).
Kinetics of Photo-Oxidation
The kinetics of photo-oxidation of oxazole and its derivatives by singlet oxygen were investigated. This study is relevant to understanding the reactivity of oxazole compounds under certain conditions, which can be applicable in various chemical and pharmaceutical processes (Zeinali et al., 2020).
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-8-5-2-7-3-6(5)9-4/h7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZLXFBTKJAMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670270 | |
Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-92-7 | |
Record name | 5,6-Dihydro-2-methyl-4H-pyrrolo[3,4-d]oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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